molecular formula C6H7NS B7777612 5-methylpyridine-2-thiol

5-methylpyridine-2-thiol

Cat. No.: B7777612
M. Wt: 125.19 g/mol
InChI Key: IYKXPOCKTZADOH-UHFFFAOYSA-N
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Description

5-methylpyridine-2-thiol is a chemical compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol . It is a derivative of pyridine, characterized by a thiol group (-SH) attached to the second carbon of the pyridine ring and a methyl group (-CH₃) attached to the fifth carbon. This compound is known for its utility in biochemical research, particularly in proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyridine-2-thiol can be achieved through various methods. One common approach involves the reaction of 5-methylpyridine with sulfur sources under specific conditions. For instance, the reaction of 5-methylpyridine with hydrogen sulfide (H₂S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, where 5-methylpyridine is reacted with thiourea in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow systems where the reactants are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-methylpyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methylpyridine-2-thiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methylpyridine-2-thiol is unique due to the presence of both a thiol group and a methyl group on the pyridine ring. This combination allows for specific interactions and modifications that are not possible with other similar compounds. Its unique structure makes it particularly useful in proteomics and bioconjugation research .

Properties

IUPAC Name

5-methylpyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXPOCKTZADOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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